molecular formula C12H19NO2 B12943960 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B12943960
M. Wt: 209.28 g/mol
InChI Key: WAJWHBWNTOHTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Piperidin-4-yl)bicyclo[211]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Chemical Reactions Analysis

1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes or receptors involved in key biological processes.

Comparison with Similar Compounds

1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane. While all these compounds share a bicyclic framework, this compound is unique due to its specific substitution pattern and the presence of a piperidine ring

Similar Compounds

  • Bicyclo[1.1.1]pentane
  • Bicyclo[2.2.2]octane
  • Bicyclo[2.2.1]heptane

These compounds, while structurally related, differ in their chemical reactivity and applications, highlighting the versatility and specificity of this compound in scientific research.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-piperidin-4-ylbicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C12H19NO2/c14-11(15)10-8-1-4-12(10,7-8)9-2-5-13-6-3-9/h8-10,13H,1-7H2,(H,14,15)

InChI Key

WAJWHBWNTOHTHI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3CCNCC3

Origin of Product

United States

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